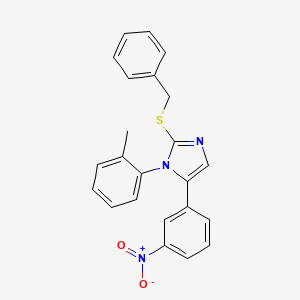![molecular formula C10H8ClN3O2 B2640801 4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-79-0](/img/structure/B2640801.png)
4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as 5-chloro-2-hydroxybenzaldehyde, is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It is a derivative of pyrazolone, a heterocyclic compound that contains a five-membered ring with an oxygen atom at the center. 5-chloro-2-hydroxybenzaldehyde has attracted significant attention due to its wide range of applications in the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of pyrazolone derivatives have been a subject of interest due to their diverse potential applications. For instance, the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine yields compounds mainly present as (Z)-2,4-dihydro-4-[(hydroxyamino)methylene]-3H-pyrazol-3-ones. Further treatment of these compounds can lead to the formation of various heterocyclic systems. The structure of these compounds has been elucidated through spectroscopic methods and X-ray crystallography, indicating their potential for further chemical manipulation and application in various fields (Holzer et al., 2003).
Pharmaceutical Potential and Reactivity
The reactivity and pharmaceutical potential of pyrazolone derivatives have also been studied, including their mass spectral fragmentation patterns and interactions with other chemical entities. These studies are crucial for understanding the reactivity of these compounds and their potential use in developing pharmaceuticals. For example, the mass spectral fragmentation patterns of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one and its derivatives have been elucidated, providing insights into their chemical behavior and potential for drug development (Keats et al., 1982).
Antimicrobial and Antimalarial Activity
Some pyrazolone derivatives have been synthesized and tested for their antimicrobial and antimalarial activities. These studies reveal the potential of these compounds in treating infectious diseases and highlight the importance of structural modifications to enhance their biological activities. For instance, new Schiff base ligands derived from pyrazolone and their copper complexes have been investigated for DNA binding properties and antimicrobial activities, demonstrating the versatility of these compounds in biomedical applications (Jadeja et al., 2012).
Propiedades
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c11-7-1-2-9(15)8(3-7)12-4-6-5-13-14-10(6)16/h1-5,15H,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHRJTPTTRSISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=CNNC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143049 |
Source


|
| Record name | 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-chloro-2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one | |
CAS RN |
339020-79-0 |
Source


|
| Record name | 4-[[(5-Chloro-2-hydroxyphenyl)amino]methylene]-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine Hydrochloride](/img/structure/B2640722.png)
![1-Ethyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2640724.png)
![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)
![8-bromo-10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2640726.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

methanol](/img/structure/B2640732.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)
![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)
![2-{4-[(4-nitrobenzyl)oxy]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B2640739.png)
![N-[2-cyclohexyl-1-(pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2640741.png)